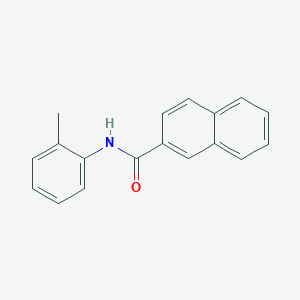

N-(2-methylphenyl)naphthalene-2-carboxamide

Overview

Description

N-(2-methylphenyl)naphthalene-2-carboxamide is an organic compound belonging to the class of naphthalene-2-carboxanilides It is characterized by the presence of a naphthalene ring system attached to a carboxamide group, which is further substituted with a 2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)naphthalene-2-carboxamide typically involves the reaction of 2-naphthoic acid with 2-methylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification steps may involve advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)naphthalene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

Oxidation: Naphthoquinones and related derivatives.

Reduction: Amines and alcohols.

Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

Biology: The compound has shown potential as an antimicrobial agent, with activity against certain bacterial strains.

Medicine: Research has indicated its potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the catalytic site. This inhibition can lead to the disruption of essential biochemical pathways in microorganisms, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

- N-(2-methoxyphenyl)naphthalene-2-carboxamide

- N-(3-methylphenyl)naphthalene-2-carboxamide

- N-(4-methylphenyl)naphthalene-2-carboxamide

- N-(2-fluorophenyl)naphthalene-2-carboxamide

Uniqueness

N-(2-methylphenyl)naphthalene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of the 2-methyl group can influence the compound’s lipophilicity, solubility, and overall reactivity compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications .

Biological Activity

N-(2-methylphenyl)naphthalene-2-carboxamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

This compound is part of a larger class of naphthalene derivatives known for their varied biological activities. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.

1. Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties. It has been tested against several bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Bacterial Strains

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 55.0 |

| Escherichia coli | 22.9 |

| Pseudomonas aeruginosa | 137.43 |

| Enterococcus faecalis | 23.15 |

These results indicate that the compound has varying degrees of effectiveness against different bacterial strains, with particularly strong activity against Staphylococcus aureus, including methicillin-resistant strains .

2. Anticancer Properties

The potential anticancer effects of this compound have been explored in various studies. The compound is believed to inhibit cell proliferation through its interaction with specific enzymes involved in cancer cell metabolism.

Case Study: Mechanism of Action

In a study examining the compound's effects on cancer cells, it was found that this compound could inhibit enzymes associated with cell growth, leading to reduced viability in tumor cells . The exact pathways are still under investigation, but preliminary findings suggest modulation of metabolic pathways critical for cancer cell survival.

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets within cells. This binding can inhibit the activity of key enzymes and receptors, disrupting normal cellular functions:

- Enzyme Inhibition : The compound may inhibit enzymes involved in photosynthetic electron transport, which is critical for energy production in both bacterial and plant cells.

- Receptor Interaction : It can modulate the activity of receptors that are important for cell signaling pathways related to growth and survival.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of this compound. Variations in substituents on the naphthalene ring significantly influence its antimicrobial and anticancer activities.

Table 2: Summary of SAR Findings

| Compound Variation | Activity Type | Observations |

|---|---|---|

| Hydroxyl group addition | Increased antibacterial | Enhanced activity against S. aureus |

| Fluorine substitution | Improved anticancer | Higher potency against tumor cells |

| Methyl group positioning | Variable efficacy | Affects binding affinity to targets |

These observations highlight how minor modifications to the chemical structure can lead to substantial changes in biological activity, guiding future synthetic efforts .

Properties

IUPAC Name |

N-(2-methylphenyl)naphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO/c1-13-6-2-5-9-17(13)19-18(20)16-11-10-14-7-3-4-8-15(14)12-16/h2-12H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQEADKKZZBWUAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101330112 | |

| Record name | N-(2-methylphenyl)naphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101330112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47198971 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

413616-81-6 | |

| Record name | N-(2-methylphenyl)naphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101330112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.